molecular formula C14H13Br2NO B14508603 Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide CAS No. 64142-37-6

Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide

Cat. No.: B14508603
CAS No.: 64142-37-6
M. Wt: 371.07 g/mol
InChI Key: QKXWSMATBJEASR-UHFFFAOYSA-M
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Preparation Methods

The synthesis of pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide typically involves the reaction of pyridine derivatives with bromoacetyl bromide and benzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a specific range to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide has several scientific research applications:

Mechanism of Action

The mechanism by which pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide can be compared with other pyridinium salts such as:

  • Pyridinium, 3-(chloroacetyl)-1-(phenylmethyl)-, chloride
  • Pyridinium, 3-(iodoacetyl)-1-(phenylmethyl)-, iodide

These compounds share similar structures but differ in the halogen atom attached to the acetyl group.

Properties

CAS No.

64142-37-6

Molecular Formula

C14H13Br2NO

Molecular Weight

371.07 g/mol

IUPAC Name

1-(1-benzylpyridin-1-ium-3-yl)-2-bromoethanone;bromide

InChI

InChI=1S/C14H13BrNO.BrH/c15-9-14(17)13-7-4-8-16(11-13)10-12-5-2-1-3-6-12;/h1-8,11H,9-10H2;1H/q+1;/p-1

InChI Key

QKXWSMATBJEASR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)CBr.[Br-]

Origin of Product

United States

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